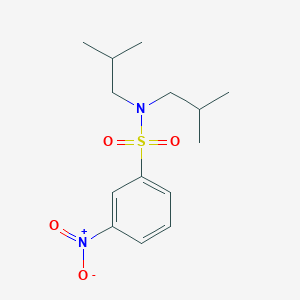

N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-11(2)9-15(10-12(3)4)21(19,20)14-7-5-6-13(8-14)16(17)18/h5-8,11-12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSACVEJPRMIXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599190 | |

| Record name | N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-79-9 | |

| Record name | N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Bis 2 Methylpropyl 3 Nitrobenzenesulfonamide

Retrosynthetic Strategies for the Target Compound

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the logical deconstruction of a target molecule into simpler, commercially available starting materials. For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, this process reveals two primary bond disconnections that dictate the main synthetic pathways.

Analysis of Sulfonyl Chloride Precursors and Amination Pathways

The most logical retrosynthetic disconnection is at the sulfur-nitrogen (S-N) bond. This bond is typically formed in the forward synthesis through the reaction of an amine with a sulfonyl chloride. nih.gov This approach identifies two key precursors: diisobutylamine (B89472) and 3-nitrobenzenesulfonyl chloride.

The amination reaction is a standard and reliable method for creating the sulfonamide linkage. nih.govresearchgate.net This pathway involves the nucleophilic attack of the secondary amine, diisobutylamine, on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. The reaction is generally high-yielding and proceeds under mild conditions. A base, such as pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA), is typically required to neutralize the hydrochloric acid byproduct generated during the reaction. acs.org

Table 1: Key Precursors for S-N Bond Formation

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | Electrophilic sulfonylating agent |

Evaluation of Nitro Group Introduction Methodologies

An alternative retrosynthetic consideration involves the timing of the introduction of the nitro group onto the benzene (B151609) ring. This leads to two primary strategies:

Early-Stage Nitration: This strategy employs a starting material that already contains the nitro group, such as 3-nitrobenzenesulfonyl chloride. nih.gov This is the most direct and common approach, as it avoids subjecting the fully formed sulfonamide to harsh nitrating conditions. The synthesis then proceeds via the amination pathway described above.

Late-Stage Nitration: This approach involves first synthesizing the non-nitrated parent compound, N,N-diisobutylbenzenesulfonamide, and then introducing the nitro group in a subsequent step. This would be achieved through an electrophilic aromatic substitution reaction. Standard nitrating conditions often involve a mixture of concentrated nitric acid and sulfuric acid. google.comwikipedia.org However, this method presents significant challenges. The strong acidic and oxidative conditions can lead to side reactions and potential degradation of the diisobutylamino moiety. Furthermore, controlling the regioselectivity to obtain the desired meta-nitro isomer can be difficult, often resulting in a mixture of ortho, meta, and para products. wikipedia.org More modern and milder nitrating reagents, such as N-nitropyrazole, have been developed to offer better control and functional group tolerance, which could potentially be applied in this context. nih.gov

Given the efficiency and commercial availability of 3-nitrobenzenesulfonyl chloride, the early-stage nitration strategy is overwhelmingly preferred for its simplicity and higher yield of the specific target isomer.

Development and Optimization of Reaction Protocols

Optimizing the synthesis of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide involves refining reaction conditions to maximize yield, purity, and efficiency while minimizing environmental impact.

Direct Sulfonylation of Diisobutylamine with 3-Nitrobenzenesulfonyl Chloride

The most direct and widely practiced method for synthesizing the target compound is the reaction between 3-nitrobenzenesulfonyl chloride and diisobutylamine. acs.org The reaction is typically conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature. An organic base, like DIPEA, is added to the reaction mixture to act as an acid scavenger. acs.org

The general procedure involves dissolving the amine and the base in the solvent, followed by the slow addition of the sulfonyl chloride. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials, followed by purification, often through column chromatography, to yield the pure N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide. acs.org

Exploration of Alternative Catalyst Systems for Enhanced Reaction Efficiency

While the direct sulfonylation is often efficient without a catalyst, modern synthetic chemistry has explored various catalytic systems to improve the synthesis of sulfonamides, particularly for less reactive substrates or to enable milder reaction conditions. For the synthesis of the target compound, these systems represent potential avenues for optimization.

Copper Catalysis: Copper-catalyzed systems have been developed for aminosulfonylation reactions, often using a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) in combination with aryl diazonium salts or boronic acids. acs.orgorganic-chemistry.orgthieme-connect.com A synergetic approach combining photoredox and copper catalysis allows for the one-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.orgthieme-connect.com

Palladium Catalysis: Palladium catalysts are effective for the chlorosulfonylation of arylboronic acids, which can then be reacted in situ with an amine. nih.gov This method offers broad functional group tolerance under mild conditions.

Lewis Acid Catalysis: Lewis acids such as calcium triflimide [Ca(NTf₂)₂] have been shown to activate sulfonyl fluorides, which are more stable and less water-sensitive than sulfonyl chlorides, towards reaction with amines. organic-chemistry.org

These catalytic methods, while not directly reported for this specific molecule, provide a framework for developing more advanced and efficient protocols, potentially reducing reaction times and improving yields.

Solvent-Free and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for sulfonamide synthesis. These approaches focus on reducing or eliminating hazardous organic solvents and developing more sustainable reaction conditions.

Mechanochemistry: Solvent-free synthesis using a ball mill (mechanosynthesis) is a powerful green alternative. rsc.orgrsc.org This high-energy milling technique can directly promote the reaction between a sulfonyl chloride and an amine in the solid state, often with an inorganic base like sodium carbonate. mdpi.com This method eliminates the need for solvents, simplifies purification, and can lead to higher yields in shorter reaction times. rsc.orgrsc.org

Aqueous and Eco-Friendly Solvents: Performing the synthesis in water is a highly attractive green method. The reaction of sulfonyl chlorides with amines can be carried out in water, using a simple inorganic base like sodium carbonate as the acid scavenger. sci-hub.semdpi.com The desired sulfonamide product often precipitates from the aqueous solution and can be isolated by simple filtration, minimizing the need for organic solvent-based extraction and purification. mdpi.com Other sustainable solvents, such as ethanol (B145695) or deep eutectic solvents (DES), have also been successfully employed. researchgate.netresearchgate.net

Table 2: Comparison of Green Synthesis Approaches for Sulfonamides

| Method | Solvent | Conditions | Advantages |

|---|---|---|---|

| Mechanosynthesis | Solvent-Free | Ball milling, room temperature | Eliminates organic solvents, rapid, high yields. rsc.orgrsc.orgmdpi.com |

| Aqueous Synthesis | Water | Room temperature, Na₂CO₃ base | Environmentally benign, simple workup (filtration). sci-hub.semdpi.com |

| Ethanol Solvent | Ethanol | Room temperature, catalyst-free | Green solvent, mild conditions. researchgate.net |

These green methodologies offer sustainable and efficient alternatives to traditional synthesis, aligning with modern standards for chemical manufacturing.

Stereochemical Control and Regioselectivity Considerations in Analogous Systems

The structure of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide is achiral, meaning it does not have stereoisomers. Therefore, stereochemical control is not a factor in its direct synthesis. However, in the synthesis of analogous sulfonamide-containing systems where chirality is present, stereocontrol is a critical consideration. For instance, a stereoretentive approach has been developed for synthesizing sp³-enriched secondary sulfonamides that possess an asymmetric carbon atom directly attached to the sulfur. organic-chemistry.orgnih.gov This method involves the electrophilic amination of stereochemically pure sulfinates, which successfully avoids the racemization that can occur with traditional methods using sulfonyl halides. organic-chemistry.org In other complex systems, such as sulfonimidoyl lactams, high levels of diastereoselectivity can be achieved by carefully selecting reaction conditions, demonstrating that stereochemical outcomes can be complementary based on the presence or absence of a base. acs.org

Regioselectivity, which concerns the site of a chemical reaction, is fundamental to the synthesis of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide. The identity of the final product is determined by the starting material, 3-nitrobenzenesulfonyl chloride, which ensures the nitro group is located at the 3-position of the benzene ring. In more complex synthetic transformations involving sulfonamides, regioselectivity can be a significant challenge that requires precise control. A compelling example is seen in the intramolecular radical cyclization of unsaturated sulfonamides. acs.org Research has shown that the substitution of a halogen atom on the vinyl group can dramatically influence the reaction's regiochemical outcome, directing the cyclization to form different ring sizes. acs.org This powerful effect allows for the selective synthesis of specific isomers that would be otherwise difficult to access. acs.org

| Substrate Structure (Analogous System) | Key Feature | Major Cyclization Product | Yield | Reference |

|---|---|---|---|---|

| N-(4,4-dimethylpent-1-en-2-yl)sulfonamide | No vinylic halogen | 7-endo cyclization product | 90% | acs.org |

| N-((E)-2-bromopent-1-en-2-yl)sulfonamide | External vinylic bromine | 6-exo cyclization product | 93% | acs.org |

| N-((Z)-2-iodopent-1-en-2-yl)sulfonamide | Internal vinylic iodine | 5-exo cyclization product | 95% | acs.org |

Scale-Up Considerations and Process Intensification for N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide Production

The large-scale production of fine chemicals like N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide requires careful consideration of process safety, efficiency, and environmental impact. A key challenge in the synthesis of nitroaromatic compounds is the management of highly exothermic reactions, which often necessitates high dilution in traditional batch reactors to maintain temperature control. cetjournal.itcetjournal.it Process intensification offers a solution to these challenges by redesigning processes to be smaller, safer, and more energy-efficient. engconfintl.org

A primary strategy for process intensification is the transition from conventional batch processing to continuous flow manufacturing. cetjournal.it This "shift to continuous" can be achieved using reactors such as Continuous Stirred Tank Reactors (CSTRs) or tubular (plug flow) reactors. cetjournal.it These systems have a much higher surface-area-to-volume ratio, enabling superior heat transfer and allowing for reactions to be run at higher concentrations with a drastic reduction in solvent use. cetjournal.it For the production of a related compound, N-(4-nitro, 2-phenoxyphenyl) methanesulfonamide, shifting from a semi-batch process to a continuous configuration of tubular reactors with intermediate injections allowed the solvent content to be reduced from 82.5% to 50% by weight while maintaining safety. cetjournal.it This approach not only improves sustainability but also increases the inherent safety of the process by minimizing the volume of hazardous material present at any given time. cetjournal.it

The scale-up of intensified processes presents unique challenges compared to traditional methods. engconfintl.org Instead of simply building larger reactors ("scaling-up"), process intensification often relies on "numbering-up" or "scaling-out," where multiple modular units are run in parallel to achieve the desired production volume. aiche.org This modular approach can reduce development time and cost, as the performance of a single unit can be thoroughly understood and then replicated. engconfintl.org

| Parameter | Traditional Batch Process | Intensified Continuous Process | Reference |

|---|---|---|---|

| Reactor Type | Large stirred tank reactor | Series of CSTRs or tubular reactors | cetjournal.itcetjournal.it |

| Heat Management | Relies on high dilution (large solvent volume) and jacket cooling | High surface-area-to-volume ratio allows for efficient heat removal | cetjournal.it |

| Safety | Higher risk due to large holdup of energetic material | Inherently safer due to small reactor volumes and better temperature control | cetjournal.it |

| Solvent Usage | High (e.g., >80% w/w) | Significantly reduced (e.g., 50% w/w) | cetjournal.itcetjournal.it |

| Scalability | "Scaling-up" (building larger vessels) | "Numbering-up" (adding parallel modular units) | engconfintl.orgaiche.org |

| Process Control | Less precise, potential for hotspots | Precise control over temperature, residence time, and stoichiometry | engconfintl.org |

Advanced Structural Elucidation and Conformational Analysis of N,n Bis 2 Methylpropyl 3 Nitrobenzenesulfonamide

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods offer a powerful, non-destructive means to probe the molecular framework and functional groups of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide. Through the combined application of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry, a detailed portrait of the molecule's connectivity and composition can be achieved.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule in solution. For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, a suite of one- and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and establishes the connectivity between different parts of the molecule.

Two-dimensional NMR experiments are critical for assembling the molecular puzzle. Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks. In the case of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, COSY spectra would clearly show the correlation between the methine proton (-CH-) and both the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons within each isobutyl group, confirming the spin system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps protons to their directly attached carbons (¹H-¹³C). This experiment allows for the unambiguous assignment of each carbon atom in the isobutyl chains and the aromatic ring by correlating them to their known proton signals.

Table 1: Representative ¹H and ¹³C NMR Data and Key HMBC Correlations for N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. They are reported in ppm.

| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations (¹H → ¹³C) |

| Isobutyl Group | |||

| N-CH₂ | ~3.0 - 3.2 | ~55 | C(methine), C(methyl) |

| -CH(CH₃)₂ | ~1.8 - 2.0 | ~27 | C(methylene), C(methyl) |

| -CH(CH₃)₂ | ~0.8 - 1.0 | ~20 | C(methine), C(methylene) |

| Aromatic Ring | |||

| C2-H | ~8.6 | ~122 | C4, C6, C(SO₂) |

| C4-H | ~8.4 | ~127 | C2, C6, C(NO₂) |

| C5-H | ~7.8 | ~135 | C1, C3 |

| C6-H | ~8.1 | ~130 | C2, C4, C(SO₂) |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR for Packing and Dynamics in Condensed Phases

While solution-state NMR reveals the structure of the isolated molecule, solid-state NMR (ssNMR) provides insight into its structure, packing, and dynamics in the crystalline phase. dur.ac.ukox.ac.uk Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR are particularly informative. technion.ac.iltechnion.ac.il For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, differences in ¹³C chemical shifts between the solid and solution states can indicate the presence of specific intermolecular interactions influencing the local electronic environment. Furthermore, the presence of multiple resonances for chemically equivalent carbons in the ssNMR spectrum could indicate the existence of different conformers in the crystal lattice or polymorphism. dur.ac.uk Measurements of relaxation times in the solid state can also provide valuable information on molecular dynamics, such as the motion of the isobutyl groups or the phenyl ring. technion.ac.il

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov The resulting spectra serve as a molecular "fingerprint" for N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide.

The key functional groups each produce distinct and identifiable peaks:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected.

Sulfonamide Group (SO₂N): Strong asymmetric and symmetric stretches from the S=O bonds are characteristic, along with the S-N stretching vibration. rsc.org

Aromatic Ring: C=C stretching vibrations within the ring and C-H stretching and bending modes are prominent.

Alkyl Chains: C-H stretching and bending vibrations from the isobutyl groups are readily observed.

Table 2: Characteristic Vibrational Frequencies for N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide Note: Wavenumber ranges are based on typical values for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Symmetric Stretch | 1340 - 1370 | |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1360 |

| Symmetric Stretch | 1140 - 1170 | |

| Sulfonamide (S-N) | S-N Stretch | 900 - 930 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-H Bending (out-of-plane) | 690 - 900 | |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of the parent ion, allowing for the determination of the elemental formula. For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide (C₁₄H₂₂N₂O₄S), the exact mass can be calculated and compared to the experimental value to confirm its composition.

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to map the fragmentation pathways of the molecule. nih.govnih.gov This analysis provides further structural confirmation by identifying characteristic neutral losses and fragment ions. Common fragmentation patterns for sulfonamides include cleavage of the S-N bond and the N-C bonds. researchgate.net

Table 3: Predicted High-Resolution Mass and Major Fragmentation Pathways for N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide

| Description | Formula | Calculated m/z |

| Molecular Ion [M]⁺ | C₁₄H₂₂N₂O₄S | 330.1298 |

| Fragment: Loss of isobutyl radical | C₁₀H₁₃N₂O₄S | 273.0596 |

| Fragment: Cleavage of S-N bond | C₆H₄NO₄S | 199.9810 |

| Fragment: Loss of SO₂ | C₁₄H₂₂N₂O₂ | 266.1681 |

| Fragment: 3-nitrobenzenium ion | C₆H₄NO₂ | 122.0242 |

X-ray Crystallographic Analysis of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, a crystallographic analysis would reveal:

The precise geometry around the hexavalent sulfur atom, which is expected to be tetrahedral.

The conformation of the sulfonamide linkage, including the S-N bond length and the torsion angles describing the orientation of the isobutyl groups relative to the S-O bonds.

The planarity of the 3-nitrophenyl ring and the orientation of the nitro and sulfonamide substituents relative to the ring.

The crystal packing arrangement, detailing any significant intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking between aromatic rings, which dictate the supramolecular architecture. The conformation observed in the solid state can be compared to computational models and spectroscopic data to understand the influence of crystal packing forces on molecular shape. nih.gov

Table 4: Representative Crystallographic Parameters for a Sulfonamide Structure Note: These values are hypothetical and based on typical data for similar small molecule sulfonamide structures.

| Parameter | Description | Typical Value |

| Bond Lengths (Å) | ||

| S=O | Sulfonyl oxygen double bond | 1.42 - 1.45 |

| S-N | Sulfur-Nitrogen single bond | 1.62 - 1.65 |

| S-C(aromatic) | Sulfur-Carbon single bond | 1.75 - 1.78 |

| N-C(alkyl) | Nitrogen-Carbon single bond | 1.46 - 1.49 |

| **Bond Angles (°) ** | ||

| O-S-O | Angle between sulfonyl oxygens | 118 - 122 |

| O-S-N | Angle of the sulfonamide group | 105 - 109 |

| C-S-N | Angle of the sulfonamide group | 105 - 109 |

| Torsion Angles (°) | ||

| C(aromatic)-S-N-C(alkyl) | Defines the conformation around the S-N bond | Variable |

Determination of Molecular Conformation and Intermolecular Interactions in the Solid State

The orientation of the two 2-methylpropyl (isobutyl) groups is expected to be significantly influenced by steric hindrance. Drawing parallels from the crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide, the isobutyl groups in the title compound are likely to adopt a staggered conformation relative to the S-N bond to minimize steric clash. nsf.gov This would result in a gauche relationship between the isobutyl groups and the 3-nitrophenyl ring when viewed down the S-N bond.

Intermolecular interactions are anticipated to be dominated by weak hydrogen bonds and other non-covalent interactions, particularly given the absence of a traditional hydrogen bond donor on the sulfonamide nitrogen. The 3-nitro group is poised to play a significant role in directing the crystal packing. Studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers have demonstrated that the nitro group's oxygen atoms can act as acceptors for weak C-H···O hydrogen bonds from neighboring aromatic and alkyl C-H groups. mdpi.com It is therefore highly probable that in the crystal lattice of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, the nitro group and the sulfonyl oxygen atoms are the primary acceptors for such interactions. These C-H···O interactions, along with potential π-π stacking of the nitrophenyl rings, would be the principal forces governing the supramolecular assembly.

A hypothetical arrangement of key intermolecular interactions is presented in the table below, based on observations from analogous structures.

| Interaction Type | Donor | Acceptor | Probable Geometry |

| C-H···O (Aromatic) | Phenyl C-H | Nitro O / Sulfonyl O | Directional, contributing to sheet or chain formation. |

| C-H···O (Alkyl) | Isobutyl C-H | Nitro O / Sulfonyl O | May lead to more complex 3D networks. |

| π-π Stacking | 3-Nitrophenyl ring | 3-Nitrophenyl ring | Offset or parallel-displaced, depending on steric factors. |

Dynamic Conformational Studies

Investigation of Torsional Barriers and Rotameric Preferences of the Branched Alkyl Chains

The two N-isobutyl groups introduce several rotatable bonds, leading to a complex conformational landscape. The rotation around the N-C bonds of the isobutyl groups is expected to be hindered due to steric interactions with the bulky sulfonyl group and the other isobutyl group. In structurally similar N,N-diisopropyl amides, significant rotational barriers have been observed. cdnsciencepub.com

The preferred rotamers of the isobutyl chains will likely be those that minimize steric repulsion. It is plausible that intramolecular C-H···O interactions between the methyl hydrogens of the isobutyl groups and the sulfonyl oxygens could stabilize certain conformations, as has been observed in N,N-diisopropyl-4-methylbenzenesulfonamide. nsf.gov These interactions would likely favor conformations where the isobutyl chains are oriented in a specific manner relative to the sulfonamide group.

The following table summarizes the key rotational dynamics of the isobutyl chains.

| Rotational Barrier | Influencing Factors | Expected Outcome |

| Rotation around N-C bonds | Steric hindrance from the sulfonyl group and the other isobutyl group. | Hindered rotation, leading to distinct rotamer populations at lower temperatures. |

| Rotation around C-C bonds within the isobutyl chains | Steric interactions between the methyl groups and the rest of the molecule. | Preference for staggered conformations. |

Conformational Mobility of the Sulfonamide Linkage

Rotation around the S-N bond in sulfonamides is a well-documented phenomenon and is generally considered to be restricted due to the partial double bond character of this linkage. This restricted rotation arises from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom. The energy barrier to rotation around the S-N bond in N,N-dialkylbenzenesulfonamides is influenced by both steric and electronic factors.

The presence of two bulky isobutyl groups on the nitrogen atom in N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide is expected to raise the barrier to S-N bond rotation compared to sulfonamides with smaller N-alkyl substituents. Studies on hindered amides have shown that bulky substituents on the nitrogen atom can significantly increase the free energy of activation for rotation around the C-N bond. cdnsciencepub.com A similar trend is expected for the S-N bond in the title compound.

Furthermore, the electron-withdrawing nature of the 3-nitrophenyl group could also influence the rotational barrier. By withdrawing electron density from the sulfonyl group, the nitro group may slightly reduce the S-N double bond character, potentially lowering the rotational barrier to a small extent. However, the steric effect of the diisobutyl groups is likely to be the dominant factor. The interplay of these electronic and steric effects will determine the ultimate magnitude of the rotational barrier.

Computational and Theoretical Investigations of N,n Bis 2 Methylpropyl 3 Nitrobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide. These methods, grounded in the principles of quantum mechanics, provide a powerful lens through which to examine the molecule's electronic structure, geometry, and vibrational modes.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, DFT calculations, often employing the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set, are instrumental in determining its optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data for analogous compounds.

The vibrational frequencies of the molecule can also be calculated using DFT. A study on the parent compound, 3-nitrobenzenesulfonamide (B92210), demonstrated that the theoretical vibrational wavenumbers, when scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, the characteristic vibrational modes would include the symmetric and asymmetric stretching of the SO2 and NO2 groups, as well as the vibrations of the benzene (B151609) ring and the N,N-bis(2-methylpropyl) moiety.

Table 1: Representative Predicted Vibrational Frequencies for a Nitrobenzenesulfonamide Analog

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| NO₂ asymmetric stretching | 1535 |

| NO₂ symmetric stretching | 1350 |

| SO₂ asymmetric stretching | 1375 |

| SO₂ symmetric stretching | 1170 |

| C-S stretching | 740 |

| C-N stretching | 920 |

Note: The data in this table is illustrative and based on typical values for nitrobenzenesulfonamide compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, the HOMO is expected to be localized on the N,N-bis(2-methylpropyl)amino group and the benzene ring, while the LUMO is likely to be concentrated on the nitro group and the sulfonyl group. This distribution suggests that the molecule would be susceptible to electrophilic attack at the amino-substituted ring and nucleophilic attack at the nitro- and sulfonyl-substituted positions.

Table 2: Representative FMO Energies for a Nitrobenzenesulfonamide Analog

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: The data in this table is illustrative and based on typical values for nitrobenzenesulfonamide compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and identifying sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

In the MEP map of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, the most negative potential is expected to be located around the oxygen atoms of the nitro and sulfonyl groups, making these sites susceptible to electrophilic attack. Conversely, the regions of positive potential are likely to be found around the hydrogen atoms of the benzene ring and the alkyl groups, indicating potential sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic parameters, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. As established in studies of related nitrobenzenesulfonamides, the calculated vibrational frequencies from DFT methods generally show good correlation with experimental data after appropriate scaling. nih.gov

For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, with the CAS number 89840-79-9, while extensive experimental spectra are not widely published, theoretical predictions provide a valuable reference. chem960.com Any future experimental characterization of this compound would allow for a direct comparison with the computationally predicted spectra, serving to validate the theoretical models and provide a more comprehensive understanding of its molecular structure.

QSAR (Quantitative Structure-Activity Relationship) Descriptor Generation for Analogous Nitrobenzenesulfonamides

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry and toxicology for predicting the biological activity or toxicity of compounds based on their molecular structure. mdpi.com For a series of analogous nitrobenzenesulfonamides, QSAR models can be developed by generating a set of molecular descriptors and correlating them with a known biological activity.

The descriptors for these models can be calculated using computational methods and are categorized into several types:

Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and partial atomic charges.

Steric descriptors: Including molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: Most commonly the partition coefficient (log P).

Topological descriptors: Which describe the connectivity of atoms in the molecule.

By developing a QSAR model for a set of nitrobenzenesulfonamides with known activities, the activity of new or untested analogs, including N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, could be predicted. ekb.egnih.gov This approach is valuable for prioritizing compounds for synthesis and experimental testing.

Solvation Models and Environmental Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the conformational landscape, reactivity, and electronic properties of a solute molecule. Computational chemistry provides powerful tools to model these interactions, offering insights into the molecular behavior of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide in various media. These investigations typically employ either implicit or explicit solvation models, each with distinct advantages and computational costs.

Implicit solvation models, also known as continuum models, treat the solvent as a continuous, homogeneous medium characterized by its macroscopic properties, most notably the dielectric constant (ε). researchgate.net This approach is computationally efficient and allows for the rapid assessment of solvent effects on molecular properties. arxiv.orgwikipedia.org Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, these models can be used to calculate the solvation free energy in different solvents, providing a measure of how favorably the molecule interacts with its environment. The calculated energies can predict shifts in conformational equilibria; for instance, polar solvents might stabilize conformations with a larger dipole moment.

Explicit solvation models offer a more detailed and physically realistic representation of the solvent environment. researchgate.netwikipedia.org In this approach, individual solvent molecules are explicitly included in the simulation, typically surrounding the solute molecule in a "box." This allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net While computationally more demanding, explicit models can capture local solvent ordering and fluctuations, which are averaged out in implicit models. arxiv.orgwikipedia.org For a molecule like N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, explicit solvent simulations could elucidate the specific interactions between the polar nitro and sulfonamide groups with protic or aprotic polar solvents, as well as the hydrophobic interactions of the isobutyl groups.

Hybrid models, such as Quantum Mechanics/Molecular Mechanics (QM/MM), combine the accuracy of quantum mechanics for the solute with the efficiency of molecular mechanics for the bulk solvent. researchgate.net This approach is particularly useful for studying chemical reactions or electronic excitations where the electronic structure of the solute is critical, while still accounting for the broader solvent environment.

The choice of solvent can dramatically alter the molecular behavior of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide. In nonpolar solvents, intramolecular forces would likely dominate, and the molecule might adopt a more compact conformation. Conversely, in polar solvents, intermolecular interactions with the solvent molecules would become more significant, potentially leading to more extended conformations that maximize the solvation of the polar nitro and sulfonamide moieties.

Detailed research findings from computational studies provide quantitative data on these effects. For example, the calculated solvation free energy (ΔGsolv) indicates the energetic cost of transferring a molecule from the gas phase to a solvent. A more negative value suggests a more favorable interaction. The following table presents hypothetical data illustrating how ΔGsolv for N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide might vary across different solvents, as predicted by an implicit solvation model like SMD.

Table 1: Hypothetical Solvation Free Energies (ΔGsolv) of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide in Various Solvents

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

|---|---|---|

| n-Hexane | 1.88 | -4.5 |

| Chloroform | 4.81 | -8.2 |

| Acetonitrile (B52724) | 37.5 | -12.7 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -13.5 |

| Water | 80.1 | -11.9 |

This table is interactive. You can sort the columns by clicking on the headers.

These hypothetical values illustrate a general trend where solvation becomes more favorable in more polar solvents. However, specific interactions, such as hydrogen bonding capabilities (present in water but not in acetonitrile or DMSO), can lead to nuanced differences. Such computational investigations are crucial for understanding and predicting how the environment modulates the properties and potential reactivity of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide.

Mechanistic Investigations of Chemical Transformations Involving N,n Bis 2 Methylpropyl 3 Nitrobenzenesulfonamide

Study of Nucleophilic Aromatic Substitution (SNAr) Reactions at the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aromatic compounds bearing strong electron-withdrawing groups. masterorganicchemistry.comnih.gov In N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, the aromatic ring is deactivated towards electrophilic attack but activated for nucleophilic attack due to the presence of two powerful electron-withdrawing substituents: the nitro group (-NO₂) and the N,N-diisobutylsulfonamide group (-SO₂N(iBu)₂). nih.gov These groups lower the electron density of the benzene (B151609) ring, facilitating the attack of nucleophiles. masterorganicchemistry.com

Kinetic Analysis of Substituent Effects on Reactivity

The rate of SNAr reactions is highly sensitive to the nature and position of substituents on the aromatic ring. nih.gov For a reaction to proceed, the presence of strong electron-withdrawing groups, such as nitro or sulfonyl groups, is generally required to stabilize the negatively charged intermediate. masterorganicchemistry.comnih.gov The rate-determining step is typically the initial attack by the nucleophile to form a high-energy intermediate, breaking the aromaticity of the ring. masterorganicchemistry.com

In the case of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, both the nitro and sulfonamide groups activate the ring. However, for maximum stabilization of the anionic intermediate, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group. masterorganicchemistry.com In a hypothetical SNAr reaction involving a leaving group on the ring of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, the reactivity would be significantly influenced by the leaving group's position relative to these activating groups.

The effect of additional substituents on the reactivity of similar nitroaromatic systems often correlates with Hammett substituent constants. Electron-donating groups generally decrease the reaction rate, while electron-withdrawing groups increase it. nih.gov This relationship allows for a predictable, quantitative analysis of substituent effects on the reaction kinetics. For instance, studies on substituted 1-phenoxy-2,4-dinitrobenzenes show that electron-withdrawing substituents on the phenoxy ring accelerate the rate of nucleophilic substitution. unilag.edu.ng

| Hypothetical Substituent (at C4) | Hammett Constant (σp) | Expected Effect on SNAr Rate (relative to H) |

| -OCH₃ | -0.27 | Decrease |

| -CH₃ | -0.17 | Decrease |

| -H | 0.00 | Baseline |

| -Cl | +0.23 | Increase |

| -CN | +0.66 | Significant Increase |

| -NO₂ | +0.78 | Very Significant Increase |

This table illustrates the expected qualitative effect of a hypothetical third substituent on the rate of an SNAr reaction on the 3-nitrobenzenesulfonamide (B92210) core, based on established electronic effects in related systems.

Identification of Reaction Intermediates and Transition States

The generally accepted mechanism for SNAr reactions proceeds in a stepwise fashion, involving an addition-elimination sequence. nih.gov The reaction is initiated by the nucleophilic attack on a carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.combris.ac.uk This intermediate is characterized by the temporary loss of aromaticity and the presence of an sp³-hybridized carbon atom where the nucleophile has attached. nih.gov

For N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, attack by a nucleophile (Nu⁻) at a carbon atom bearing a leaving group (LG) would form a Meisenheimer complex where the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. The stability of this intermediate is crucial for the reaction to proceed. researchgate.net

Recent research, however, has introduced nuance to this picture, suggesting that not all SNAr reactions proceed through a stable, detectable Meisenheimer intermediate. bris.ac.ukresearchgate.netnih.govbris.ac.uk In some cases, particularly when the leaving group is not fluoride (B91410) or when the ring is less strongly activated, the reaction may proceed through a more concerted pathway. bris.ac.uk In such a mechanism, the Meisenheimer complex represents a transition state rather than a true intermediate. researchgate.net The specific pathway—stepwise, concerted, or borderline—is determined by the interplay between the nucleophile, the leaving group, and the substituents on the aromatic ring. researchgate.netrsc.orgnih.gov Computational studies are often employed to distinguish between a stable intermediate (an energy minimum on the reaction coordinate) and a transition state (an energy maximum). rsc.orgwuxiapptec.com

Reduction Chemistry of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, in large part due to its susceptibility to reduction, which can yield a variety of nitrogen-containing functionalities. wikipedia.org The reduction of the nitro group on N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide can be controlled to selectively produce different products.

Selective Reduction to Amino, Hydroxylamine (B1172632), and Azoxy Derivatives

The complete reduction of an aromatic nitro group requires six electrons and six protons and yields the corresponding primary amine (an aniline (B41778) derivative). However, by carefully selecting the reducing agent and reaction conditions, the reaction can be stopped at intermediate stages to yield N-arylhydroxylamines or condensed products like azoxy and azo compounds. wikipedia.orgresearchgate.net

Amino Derivatives: The full reduction to the amino group (3-amino-N,N-bis(2-methylpropyl)benzenesulfonamide) is the most common transformation. It can be achieved using a wide array of reagents, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), or metal-based reductions in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.orgniscpr.res.in Systems like NaBH₄ in the presence of transition metal complexes have also proven effective for this conversion. jsynthchem.com The use of SnCl₂ is particularly mild and tolerates many other functional groups. stackexchange.com

Hydroxylamine Derivatives: Partial reduction to the hydroxylamine is a more delicate process, as the hydroxylamine itself is susceptible to further reduction. researchgate.net This selective transformation can be achieved using reagents such as zinc dust in an aqueous solution of ammonium (B1175870) chloride or through controlled catalytic hydrogenation, often with specific catalysts or additives. wikipedia.orgresearchgate.net

Azoxy and Azo Derivatives: These dimeric species are formed through the condensation of intermediate reduction products. For example, the reaction between a nitroso derivative and a hydroxylamine derivative, both formed in situ, leads to an azoxy compound. orientjchem.org Metal hydrides, such as lithium aluminum hydride (LiAlH₄), when used with aromatic nitro compounds, tend to produce azo compounds rather than amines. wikipedia.orgjsynthchem.com

| Reagent / Condition | Major Expected Product | Notes |

| H₂, Pd/C or PtO₂ | Amino | General and efficient method for complete reduction. wikipedia.org |

| Fe, Sn, or Zn in acid (e.g., HCl) | Amino | Classic, robust methods for aniline synthesis. wikipedia.org |

| SnCl₂ | Amino | Mild conditions, high chemoselectivity. stackexchange.com |

| Zn, NH₄Cl (aq) | Hydroxylamine | Standard conditions for selective hydroxylamine formation. wikipedia.org |

| LiAlH₄ | Azo | Metal hydrides often lead to dimeric azo products with nitroarenes. wikipedia.org |

| Na₂S or (NH₄)₂S | Amino | Known as the Zinin reduction, useful for selective reduction in polynitro compounds. |

This table summarizes common reagents for nitro group reduction and the expected major product when applied to an aromatic nitro compound like N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide.

Elucidation of Catalytic Reduction Mechanisms

The catalytic reduction of aromatic nitro compounds, typically using molecular hydrogen and a metal catalyst, is a complex heterogeneous process. rsc.org The most widely accepted general pathway is the Haber mechanism, which proposes a stepwise reduction sequence. This process can occur via two main routes: a direct "hydrogenation" pathway and a "condensation" pathway. orientjchem.org

Direct Pathway: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂). orientjchem.org This involves the sequential addition of hydrogen atoms to the nitrogen atom, with the elimination of water. mdpi.com

Condensation Pathway: This route involves the reaction between intermediates formed during the direct pathway. Specifically, the condensation of a nitroso intermediate with a hydroxylamine intermediate produces an azoxy derivative (Ar-N=N(O)-Ar). The azoxy compound can be further reduced to an azo compound (Ar-N=N-Ar), then to a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to yield two molecules of the amine. orientjchem.org

The predominance of one pathway over the other depends on the catalyst, solvent, pH, and substrate. orientjchem.orgrsc.org For example, alkaline conditions may favor the condensation pathway. orientjchem.org The mechanism begins with the activation of hydrogen on the catalyst surface. orientjchem.org The adsorbed nitro compound then interacts with activated hydrogen, leading to the stepwise reduction. orientjchem.org Some studies suggest that for certain catalysts, the final amine product may be formed through the disproportionation of the hydroxylamine intermediate rather than its direct hydrogenation. rsc.org

Hydrolytic Stability of the Sulfonamide Linkage under Varied Conditions

The sulfonamide functional group is known for being relatively robust and chemically stable. researchgate.net However, under certain conditions, the S-N bond can undergo hydrolytic cleavage. The stability of the sulfonamide linkage in N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide is expected to be highly dependent on factors such as pH and temperature.

Studies on various sulfonamides have shown that they are generally stable at neutral and alkaline pH under typical environmental temperatures. researchgate.net Hydrolysis, when it occurs, is often significantly accelerated under acidic conditions and at elevated temperatures. researchgate.net For example, some studies report that many sulfonamides are hydrolytically stable at pH 7.0 and 9.0, with half-lives greater than a year at 25°C. researchgate.net However, at pH 4.0, the degradation rate increases for many of these compounds. researchgate.net

The mechanism of acid-catalyzed hydrolysis likely involves the protonation of one of the nitrogen or oxygen atoms of the sulfonamide group. Protonation of the nitrogen atom would make the amine moiety a better leaving group, facilitating nucleophilic attack by water at the sulfur atom. The cleavage of the S-N bond results in the formation of the corresponding sulfonic acid (3-nitrobenzenesulfonic acid) and the secondary amine (diisobutylamine). A competing pathway, C-S bond cleavage, would yield the aniline derivative and sulfur dioxide, but S-N cleavage is generally the more common hydrolytic pathway for sulfonamides. nih.govresearchgate.net

The rate of hydrolysis is also strongly influenced by temperature. Increasing the temperature provides the necessary activation energy to overcome the stability of the sulfonamide bond. researchgate.net In some cases, significant hydrolysis of sulfonamides is only observed at temperatures of 70°C or higher. nih.govnih.gov

| Condition | Expected Hydrolytic Stability | Rationale |

| Neutral pH (≈7), 25°C | High | Sulfonamide bond is generally stable under mild, neutral conditions. researchgate.net |

| Alkaline pH (>7), 25°C | High | Most sulfonamides show high stability in alkaline solutions. researchgate.net |

| Acidic pH (<5), 25°C | Moderate to Low | Acid catalysis promotes cleavage by making the amine a better leaving group. researchgate.net |

| Neutral pH (≈7), >70°C | Moderate | Elevated temperature can provide the activation energy for hydrolysis. researchgate.net |

| Acidic pH (<5), >70°C | Low | The combination of acid and high temperature significantly accelerates hydrolysis. researchgate.net |

This table provides a qualitative summary of the expected hydrolytic stability of the sulfonamide linkage in N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide under varied conditions, based on general data for this functional group.

Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base properties of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide are primarily dictated by the electronic effects of the 3-nitrobenzenesulfonyl group and the nature of the diisobutyl-substituted nitrogen atom. Unlike primary or secondary sulfonamides, which possess an acidic proton on the nitrogen atom, this tertiary sulfonamide lacks a proton on the nitrogen and therefore cannot act as a Brønsted-Lowry acid in the traditional sense.

However, the strongly electron-withdrawing nature of the sulfonyl group, further enhanced by the meta-positioned nitro group, significantly influences the electron density of the entire molecule. The presence of these groups leads to a polarized S-N bond and can affect the basicity of the nitrogen atom. It is expected that the nitrogen lone pair in N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide would be significantly less basic than that of a corresponding dialkylamine due to delocalization towards the electron-deficient sulfonyl group.

Protonation, if it were to occur, would likely take place on one of the oxygen atoms of the sulfonyl group or the nitro group under strongly acidic conditions. The equilibrium for such a protonation would lie heavily towards the unprotonated form, reflecting the low basicity of these sites.

Table 1: Predicted Acid-Base Characteristics of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide

| Property | Predicted Characteristic | Rationale |

| Acidity | Not a Brønsted-Lowry acid | Lacks an acidic proton on the nitrogen atom. |

| Basicity | Very weak Brønsted-Lowry base | The nitrogen lone pair is delocalized by the strongly electron-withdrawing 3-nitrobenzenesulfonyl group. |

| Protonation Sites | Oxygen atoms of the sulfonyl or nitro groups | These are the most electronegative atoms with lone pairs, but protonation would only occur under very strong acidic conditions. |

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide is anticipated to be governed by the photochemical properties of both nitroaromatic compounds and aryl sulfonamides. rsc.org Nitrated aromatic molecules are known to have unique photoinduced reaction channels. rsc.org

Upon absorption of ultraviolet (UV) light, the molecule can be promoted to an electronically excited state. From this excited state, several degradation pathways are plausible, primarily involving the cleavage of the S-N bond and transformations of the nitro group.

One of the most common photochemical reactions of aryl sulfonamides is the homolytic cleavage of the sulfur-nitrogen (S-N) bond. rsc.org This process would generate a 3-nitrobenzenesulfonyl radical and a diisobutylaminyl radical. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other organic matter, or recombination reactions.

The presence of the nitro group introduces additional photochemical pathways. Nitroaromatic compounds are known to undergo photoreduction to nitroso, hydroxylamino, and amino derivatives. Furthermore, the excited state of the nitroaromatic moiety can lead to other reactions, such as the formation of nitric oxide. rsc.org The photolysis of nitroaromatic compounds under sunlight has been identified as a possible source of nitrous acid in the environment. acs.org

Table 2: Plausible Photochemical Degradation Pathways and Products

| Pathway | Description | Potential Products |

| S-N Bond Cleavage | Homolytic cleavage of the sulfur-nitrogen bond upon photoexcitation. | 3-Nitrobenzenesulfonyl radical, Diisobutylaminyl radical, and subsequent reaction products. |

| Nitro Group Reduction | Photoreduction of the nitro group. | 3-Nitrosobenzenesulfonamide, 3-Hydroxylaminobenzenesulfonamide, 3-Aminobenzenesulfonamide. |

| Aromatic Ring Modification | Reactions involving the excited aromatic ring. | Hydroxylated derivatives and ring-opened products. |

It is important to note that the information presented here is based on established principles of organic chemistry and the known reactivity of similar compounds. Detailed experimental studies would be necessary to fully elucidate the specific mechanistic pathways for N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide.

Future Research and Unanswered Questions Regarding N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide

The landscape of chemical synthesis and material science is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel functionalities. Within this dynamic environment, the sulfonamide functional group remains a cornerstone of research, pivotal in pharmaceuticals and functional materials. This article delves into the prospective research avenues and unresolved questions surrounding the specific, yet representative, molecule: N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide. The exploration of this compound opens a window into broader challenges and opportunities in contemporary chemical science, from green chemistry to advanced computational design and the discovery of new applications.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves reacting 3-nitrobenzenesulfonyl chloride with diisobutylamine (N,N-bis(2-methylpropyl)amine) under nucleophilic substitution conditions. Key optimizations include:

- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.

- Temperature Control : Maintain 0–5°C during reagent mixing to suppress hydrolysis of the sulfonyl chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. What analytical techniques are most reliable for characterizing the purity and structure of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons near the nitro group, methyl groups in diisobutyl chains).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₁₄H₂₂N₂O₄S, theoretical 314.13 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure the stability of N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. The compound’s slight water solubility () necessitates desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of the sulfonamide moiety in further chemical modifications?

- Methodological Answer : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the adjacent sulfonamide sulfur. This enhances susceptibility to nucleophilic attack (e.g., hydrolysis or substitution). To exploit this:

- Substitution Reactions : Use strong nucleophiles (e.g., Grignard reagents) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, altering electronic properties for downstream applications .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) observed for this compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the sulfonamide group) by acquiring spectra at –40°C to slow conformational changes.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data.

- Deuterated Solvents : Use DMSO-d₆ to minimize solvent interference in aromatic regions .

Q. What strategies can mitigate low yields during the sulfonylation step in the synthesis?

- Methodological Answer :

- Reagent Ratios : Use a 10–20% molar excess of 3-nitrobenzenesulfonyl chloride to drive the reaction.

- pH Control : Add a tertiary amine (e.g., triethylamine) to scavenge HCl and prevent acid-catalyzed side reactions.

- Alternative Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

Q. What are the implications of steric hindrance from the bis(2-methylpropyl) groups on the compound’s interaction with biological targets?

- Methodological Answer : The bulky diisobutyl groups limit access to planar binding pockets (e.g., enzyme active sites). Strategies to study this:

- Molecular Docking : Use AutoDock Vina to simulate binding with targets like carbonic anhydrase. Compare with less-hindered analogs (e.g., N-methyl derivatives).

- Structure-Activity Relationships (SAR) : Synthesize analogs with smaller substituents (e.g., ethyl instead of isobutyl) to assess steric effects on bioactivity .

Q. How can computational chemistry predict the pharmacokinetic properties of this sulfonamide derivative?

- Methodological Answer :

- ADMET Prediction : Software like Schrödinger’s QikProp to estimate absorption (logP ≈ 3.2), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition).

- Molecular Dynamics (MD) : Simulations (AMBER or GROMACS) to assess membrane permeability and protein-binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.